8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Hydrogen bond donor Structure-Activity Relationship Adenosine receptor selectivity

Select this specific purine-2,6-dione to preserve the critical N1-H hydrogen bond donor absent in the 1,3-dimethyl analog. The C8-azepane ring offers a distinct conformational profile versus pyrrolidine/piperidine congeners for kinase selectivity studies. The N7-4-fluorobenzyl group provides enhanced metabolic stability over chloro- or unsubstituted benzyl analogs. As a fully elaborated scaffold, this compound deploys directly into biological assays—eliminating 1–3 days synthesis time from C8-bromo displacement. Avoid uncontrolled variables in your SAR campaign.

Molecular Formula C19H22FN5O2
Molecular Weight 371.416
CAS No. 505080-84-2
Cat. No. B2815887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS505080-84-2
Molecular FormulaC19H22FN5O2
Molecular Weight371.416
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)F
InChIInChI=1S/C19H22FN5O2/c1-23-16-15(17(26)22-19(23)27)25(12-13-6-8-14(20)9-7-13)18(21-16)24-10-4-2-3-5-11-24/h6-9H,2-5,10-12H2,1H3,(H,22,26,27)
InChIKeyCGCCBCBPTRFACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 505080-84-2): Structural Identity and Scaffold Classification for Procurement Evaluation


8-(Azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 505080-84-2; molecular formula C19H22FN5O2; MW 371.42 g/mol) is a synthetic purine-2,6-dione (xanthine) derivative distinguished by three key structural features: an azepan-1-yl (hexahydroazepine) substituent at the C8 position, a 4-fluorobenzyl group at N7, and a single methyl group at N3—leaving the N1 position as a free NH . The purine-2,6-dione scaffold is a privileged chemotype in medicinal chemistry, with well-characterized derivatives acting as phosphodiesterase (PDE) inhibitors, adenosine receptor (AR) antagonists, and kinase inhibitors [1][2]. This compound is typically supplied as an off-white to tan solid for laboratory research use, with a typical vendor-specified purity of ≥95% .

Why Generic Purine-2,6-Dione Substitution Is Not Advisable for 8-(Azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 505080-84-2)


Purine-2,6-dione derivatives cannot be treated as interchangeable commodities because subtle variations in the N1, N3, N7, and C8 substitution pattern profoundly alter hydrogen-bonding capacity, lipophilicity, conformational flexibility, and target engagement profiles. This compound's unique combination—an N1 free NH (vs. N1-methyl in the 1,3-dimethyl analog CAS 333752-51-5), a seven-membered azepane ring at C8 (vs. pyrrolidine or piperidine in related analogs), and a 4-fluorobenzyl group at N7—creates a distinct pharmacophoric signature that cannot be replicated by off-the-shelf alternatives . The N1-H donor is critical for certain target interactions; for example, in the 8-benzylaminoxanthine adenosine receptor ligand series, alterations at N1, N3, and N7 directly modulated A2A vs. A1 selectivity by up to an order of magnitude [1]. Similarly, C6-azepane vs. C6-piperidine substitution on purine cores has been shown to differentially affect ROCK2 inhibitory potency and kinase selectivity profiles [2]. Procurement of a non-identical analog therefore introduces uncontrolled variables into any SAR or screening campaign.

Quantitative Differentiation Evidence: 8-(Azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 505080-84-2) vs. Closest Analogs


N1 Hydrogen Bond Donor Capacity vs. 1,3-Dimethyl Analog (CAS 333752-51-5): A Critical Selectivity Determinant

The target compound possesses a free NH at the N1 position (HBD count = 2), whereas the closest commercially available analog—8-(azepan-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 333752-51-5)—is methylated at both N1 and N3 (HBD count = 0) . This structural difference is functionally significant: in the 8-benzylaminoxanthine series evaluated for adenosine receptor binding, N1-H vs. N1-alkyl substitution was a key driver of A2A vs. A1 selectivity, with Ki values differing by >10-fold between N1-H and N1-methyl congeners targeting the same receptor subtype [1]. The N1-H donor is geometrically positioned to engage a conserved asparagine residue in the adenosine A2A receptor binding pocket; N1-methylation ablates this interaction [1].

Hydrogen bond donor Structure-Activity Relationship Adenosine receptor selectivity

C8 Azepane Ring Size vs. Pyrrolidine Analog: Conformational Flexibility and Lipophilicity Comparison

The target compound bears a seven-membered azepane (hexahydroazepine) ring at C8, contrasting with the five-membered pyrrolidine ring in the analog 7-(4-fluorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione [1]. The azepane ring introduces greater conformational flexibility (pseudorotation accessible across multiple chair/twist-boat conformers) and increased lipophilicity (predicted ΔclogP ≈ +0.5–0.7 vs. pyrrolidine) compared to pyrrolidine . In a published SAR study of C6-substituted purine ROCK inhibitors, azepan-1-yl substitution at the purine 6-position was explicitly explored alongside piperidin-1-yl, with SAR analyses demonstrating that the expanded seven-membered ring retained anti-ROCK2 activity and influenced kinase selectivity profiles across a broad panel of screened kinases [2].

Ring size Conformational flexibility Lipophilicity Kinase inhibitor

4-Fluorobenzyl vs. 4-Chlorobenzyl N7 Substituent: Electronic and Metabolic Stability Differentiation

The target compound carries a 4-fluorobenzyl group at N7, whereas its closest halogen-substituted analog bears a 4-chlorobenzyl group: 8-(azepan-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione . Fluorine substitution at the para position of the benzyl ring introduces distinct electronic effects (Hammett σp: F = 0.06 vs. Cl = 0.23) and alters metabolic fate: the C-F bond is significantly stronger than C-Cl (bond dissociation energy: ~116 vs. ~79 kcal/mol), rendering the fluorobenzyl group more resistant to oxidative dehalogenation by CYP450 enzymes [1]. In the broader medicinal chemistry literature, para-fluoro substitution on benzyl moieties consistently provides enhanced metabolic stability relative to chloro analogs while preserving similar van der Waals volume (F: 5.8 ų vs. Cl: 17.6 ų, making fluorine a closer steric mimic of hydrogen) [1].

Fluorine substitution Metabolic stability Electronic effects CYP450

Physicochemical Property Profile vs. Core Scaffold 3-Methylxanthine: Lipophilicity and Permeability Enhancement

Relative to the unsubstituted core scaffold 3-methylxanthine (CAS 1076-22-8; clogP ≈ -0.2, TPSA ≈ 96 Ų), the target compound shows substantially enhanced lipophilicity (clogP = 2.95 vs. ≈ -0.2) and moderately reduced polar surface area (TPSA = 83.14 Ų vs. ≈ 96 Ų) due to the combined lipophilic contributions of the N7-4-fluorobenzyl and C8-azepane substituents [1][2]. 3-Methylxanthine itself is a weak PDE inhibitor (IC50 ≈ 920 μM against cyclic GMP phosphodiesterase in guinea pig trachealis muscle) and serves as a synthetic intermediate rather than a drug-like lead . The >3 log unit increase in calculated logP moves the target compound into a more favorable drug-like property space (Lipinski Rule of 5 compliance: MW 371.42, clogP 2.95, HBD 2, HBA 7; zero violations) while the scaffold decoration introduces the potential for specific target engagement absent in the parent xanthine [1].

Lipophilicity Permeability Drug-likeness LogP

C8 Secondary Amine Character and Synthetic Tractability vs. C8-Bromo or C8-Amino Precursors

The C8-azepane substituent is introduced via nucleophilic displacement of a C8-halogen (typically Br) or C8-sulfonyl precursor, making this compound a product of a mature synthetic route rather than a reactive intermediate [1]. In contrast, 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 93703-24-3) is a common synthetic intermediate that requires further elaboration before use in biological assays, carrying the liability of a reactive C8-Br bond . The azepane ring itself serves as a versatile handle: the tertiary amine can participate in further N-alkylation or acylation reactions, enabling late-stage diversification of screening libraries [2]. This positions the target compound as a more advanced, assay-ready building block compared to halogenated precursors, reducing the synthetic burden on the end user.

Synthetic accessibility Late-stage functionalization Building block utility

Optimal Research and Procurement Application Scenarios for 8-(Azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 505080-84-2)


Adenosine A2A or Dual A1/A2A Receptor Antagonist Screening Where N1-H Is a Required Pharmacophoric Element

This compound is the appropriate choice for adenosine receptor screening campaigns that require an N1-H donor. Published SAR on structurally related 8-benzylaminoxanthines demonstrates that the N1-H vs. N1-alkyl substitution pattern is a primary determinant of A2A vs. A1 selectivity, with Ki values shifting by over an order of magnitude between N1-H and N1-methyl derivatives [1]. Researchers targeting the A2A receptor orthosteric site—where N1-H engages a conserved Asn253 residue—should procure this N3-monomethylated compound rather than the 1,3-dimethyl analog (CAS 333752-51-5), which lacks the requisite hydrogen bond donor [1].

Kinase Inhibitor SAR Exploration Leveraging the C8-Azepane Conformational Flexibility

For kinase-focused medicinal chemistry programs, the C8-azepane ring provides a distinct conformational profile compared to pyrrolidine or piperidine congeners. Published work on C6-azepane-purine ROCK inhibitors established that seven-membered ring substitution at the purine core retains anti-ROCK2 activity while modulating selectivity across a broad kinase panel [2]. This compound serves as a direct structural probe to assess whether the expanded azepane ring—with its additional pseudorotational conformers and increased lipophilicity—confers advantages in binding pocket complementarity or selectivity over the more common piperidine-substituted analogs [2].

Metabolic Stability Optimization via 4-Fluorobenzyl N7 Substitution

In programs where N7-benzyl metabolic lability is a known liability, the 4-fluorobenzyl substituent on this compound provides a metabolically more robust alternative to 4-chlorobenzyl or unsubstituted benzyl analogs. The stronger C-F bond (BDE ≈ 116 kcal/mol vs. C-Cl ≈ 79 kcal/mol) offers enhanced resistance to CYP450-mediated oxidative metabolism [3]. This compound is therefore the preferred procurement choice for structure-metabolism relationship studies that aim to maintain the N7-benzyl pharmacophore while improving microsomal stability [3].

Assay-Ready Advanced Building Block for Focused Library Synthesis

As a fully elaborated purine-2,6-dione derivative rather than a reactive halogenated intermediate, this compound can be deployed directly in biological assays upon dissolution, or used as a substrate for further N7 or C8 diversification. Its tertiary azepane amine permits late-stage N-alkylation, acylation, or sulfonylation, enabling rapid analog generation without the need for protecting group strategies at the N1 and N3 positions [4]. Procurement of this compound thus eliminates the 1–3 days of synthesis time associated with C8-bromo displacement reactions, streamlining hit-to-lead workflows [4].

Quote Request

Request a Quote for 8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.